Benzyl 2,4-dioxopiperidine-1-carboxylate

Description

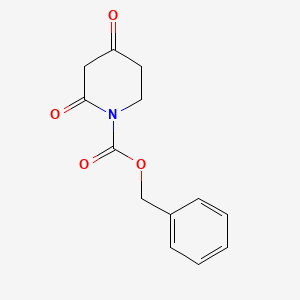

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2,4-dioxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-11-6-7-14(12(16)8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRBIPWZMRFSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzyl 2,4 Dioxopiperidine 1 Carboxylate

Direct Synthetic Routes to Benzyl (B1604629) 2,4-Dioxopiperidine-1-carboxylate

Direct synthetic routes to Benzyl 2,4-dioxopiperidine-1-carboxylate are not extensively documented, with multistep approaches generally being favored to control the assembly of the heterocyclic scaffold. However, analogous syntheses of related N-benzyl piperidone carboxylates provide insight into potential direct methodologies. One such approach involves the base-catalyzed carboxylation of an N-benzyl piperidone. For instance, the synthesis of methyl 1-benzyl-3-oxopiperidine-4-carboxylate has been achieved by reacting 1-benzyl-3-piperidone with dimethyl carbonate in the presence of sodium hydride. chemicalbook.com This reaction proceeds via the formation of an enolate at the C4 position, which then attacks the carbonate reagent. A similar strategy could theoretically be applied to a precursor that would yield the 2,4-dione structure, although this is less common.

Another relevant synthetic pathway is the intramolecular cyclization of a linear precursor in a one-pot process. A patented method for preparing N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride involves the reaction of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate, followed by a base-induced intramolecular condensation, which is a variation of the Dieckmann condensation. google.com

| Precursor 1 | Precursor 2 | Base/Catalyst | Product | Reference |

| 1-Benzyl-3-piperidone | Dimethyl carbonate | Sodium Hydride (NaH) | Methyl 1-benzyl-3-oxopiperidine-4-carboxylate | chemicalbook.com |

| N-benzyl glycine ethyl ester | 4-haloethyl butyrate | Alkali | 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate | google.com |

Multistep Synthesis via Key 2,4-Dioxopiperidine Precursors

Multistep syntheses offer greater flexibility and control in constructing the 2,4-dioxopiperidine ring system. These methods typically involve the formation of a linear precursor followed by a key cyclization step.

The Dieckmann condensation is a robust and widely used intramolecular reaction for forming cyclic β-keto esters from diesters using a strong base. synarchive.comwikipedia.orgpurechemistry.orgjk-sci.comorganic-chemistry.org This strategy is highly effective for synthesizing five- and six-membered rings, making it ideal for the formation of the piperidinedione scaffold. wikipedia.org The reaction mechanism involves the deprotonation of an α-carbon to one ester group, generating an enolate that subsequently attacks the carbonyl of the other ester group, leading to cyclization. purechemistry.orgjk-sci.com

A practical application of this strategy involves the synthesis of a linear diester, such as 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, which is then subjected to base-induced cyclization. google.com The choice of a strong, non-nucleophilic base is critical to promote the intramolecular condensation over other potential side reactions.

Dieckmann Condensation Reaction Parameters

| Substrate | Base | Solvent | Product |

|---|---|---|---|

| Diethyl 1,6-dicarboxylate | Sodium ethoxide | Ethanol | Ethyl 2-oxocyclopentanecarboxylate |

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile cyclic acylal used in organic synthesis. wikipedia.orgchemicalbook.com Its high acidity (pKa = 4.97) facilitates its use as a malonic acid equivalent in various condensation reactions. wikipedia.orgchemicalbook.com A key application is in the synthesis of β-keto esters and related heterocyclic systems. orgsyn.org

The construction of the N-protected 2,4-dioxopiperidine scaffold can be efficiently achieved through the condensation of an N-protected β-amino acid with Meldrum's acid. orgsyn.org This reaction is typically mediated by a coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), in the presence of a base like 4-dimethylaminopyridine (DMAP). The resulting acyl Meldrum's acid intermediate undergoes thermal cyclization to yield the desired N-acylated dioxopiperidine. orgsyn.org This method provides a convenient route to N-protected 4,6-dioxopiperidines, which exist in equilibrium with their more stable enol form. orgsyn.org

| Step | Reactant 1 | Reactant 2 | Reagents | Intermediate/Product |

| 1. Condensation | N-Cbz-β-alanine | Meldrum's acid | EDC·HCl, DMAP | Acyl Meldrum's acid derivative |

| 2. Cyclization | Acyl Meldrum's acid derivative | Heat | This compound |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient means of generating molecular complexity from simple starting materials. nih.govbeilstein-journals.org Isonitrile-based MCRs, such as the Ugi four-component reaction (Ugi-4CR), are particularly powerful for assembling complex acyclic precursors. nih.govnih.gov

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide adduct. nih.gov This adduct can be designed to contain the necessary functionality for a subsequent cyclization step to form a heterocycle. A strategy involving a Ugi reaction followed by a Dieckmann condensation can be envisioned for the synthesis of 2,4-dioxopiperidine derivatives. In this approach, the components for the Ugi reaction would be selected to produce a linear product that is a diester, primed for intramolecular cyclization. This combination of an MCR with a subsequent cyclization step (Ugi/Dieckmann) allows for the rapid construction of diverse heterocyclic scaffolds. beilstein-journals.org

Regioselective Functionalization Techniques for 2,4-Dioxopiperidine-1-carboxylate Systems

Following the successful synthesis of the core heterocyclic structure, subsequent functionalization is often required. Regioselectivity is a critical challenge due to the presence of multiple potentially reactive sites.

The 2,4-dioxopiperidine ring system possesses two acidic methylene (B1212753) groups, at the C3 (α to the amide carbonyl) and C5 (γ to the amide carbonyl) positions. Selective functionalization at one of these sites requires careful control of reaction conditions. Research has demonstrated a robust method for the regioselective γ-alkylation of N-Boc-protected piperidine-2,4-dione. researchgate.net This protocol can be extended to other N-protected systems like the N-Cbz analogue.

The key to achieving high γ-regioselectivity is the use of a lithium-containing base, such as lithium bis(trimethylsilyl)amide (LiHMDS), or the addition of a lithium salt like lithium bromide (LiBr) when using sodium or potassium bases (NaHMDS or KHMDS). researchgate.net It is hypothesized that the lithium counter-ion plays a crucial role in coordinating with the dicarbonyl system, favoring the formation of the thermodynamic enolate at the γ-position. The reaction proceeds efficiently at low temperatures (e.g., -20 °C) and is compatible with a wide range of alkylating agents, including alkyl halides and triflates, providing access to a variety of 5-substituted 2,4-dioxopiperidines. researchgate.net

Table of Regioselective γ-Alkylation Reactions

| Electrophile (R-X) | Base | Additive | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Propyl iodide | LiHMDS | None | -20 | Good | researchgate.net |

| Propyl iodide | NaHMDS | LiBr | -20 | Moderate-Good | researchgate.net |

| Propyl iodide | KHMDS | LiBr | -20 | Moderate-Good | researchgate.net |

| Benzyl bromide | LiHMDS | None | -20 | Good | researchgate.net |

Halogenation of the Dioxopiperidine Core

Halogenation of the piperidine-2,4-dione scaffold is a key transformation for introducing functional handles that can be used in subsequent cross-coupling reactions or other modifications. The reaction typically proceeds at the C5 position, which is activated by the two flanking carbonyl groups. The process involves the formation of an enolate intermediate under basic conditions, which then reacts with an electrophilic halogen source.

Common halogenating agents for this purpose include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid side reactions. This method provides a direct route to 5-halo-2,4-dioxopiperidine derivatives, which are versatile intermediates for further synthetic elaboration.

Stereoselective Approaches to Substituted 2,4-Dioxopiperidine-1-carboxylate Derivatives

Achieving stereocontrol in the synthesis of substituted piperidines is a central challenge in organic chemistry. For derivatives of 2,4-dioxopiperidine-1-carboxylate, stereoselective methods are essential for accessing specific isomers with desired biological activities. Key strategies include the diastereoselective reduction of one of the carbonyl groups and leveraging the influence of the N-carboxylate protecting group to direct stereochemical outcomes.

Diastereoselective Reduction of Carbonyl Functionalities

The presence of two distinct carbonyl groups in the 2,4-dioxopiperidine core allows for regioselective and diastereoselective reduction to introduce a hydroxyl group and a new stereocenter. The C4-carbonyl is generally more susceptible to reduction than the C2-amide carbonyl. By selecting appropriate reducing agents and reaction conditions, it is possible to selectively reduce the C4-ketone to a secondary alcohol.

In a study on a related dione (B5365651) system, the internal ketone was regioselectively reduced using one equivalent of the bulky reducing agent lithium tri-tert-butoxyaluminum hydride [LiAlH(OtBu)₃]. This approach yielded a mixture of diastereomeric alcohols that were separable by column chromatography. The use of sterically demanding reducing agents can enhance the diastereoselectivity of the reduction by favoring hydride attack from the less hindered face of the molecule, leading to the preferential formation of one diastereomer over the other.

Impact of Carboxylate Ester Groups on Stereochemical Outcomes

The nature of the substituent on the piperidine (B6355638) nitrogen, such as the benzyl carboxylate group, can significantly influence the stereochemical course of reactions on the heterocyclic ring. The steric and electronic properties of the N-protecting group can direct incoming reagents to a specific face of the molecule, thereby controlling the stereoselectivity of bond formation.

A notable example of this influence was observed in the rhodium-catalyzed C-H functionalization of N-Boc-piperidine. A major advance in this area involved switching from methyl esters to trichloroethyl esters on the carbene precursor. This change in the ester group had a profound impact on the stereoselectivity of the reaction. While the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ with a methyl ester gave poor diastereoselectivity, switching to the Rh₂(R-TCPTAD)₄ catalyst with a trichloroethyl ester dramatically improved the outcome. This highlights how the interplay between the catalyst and the electronic properties of the ester group is critical for achieving high stereocontrol.

| Entry | Ester Group | Catalyst | d.r. | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | 5.3:1 | 83 | - |

| 2 | Trichloroethyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | - | - | - |

| 3 | Trichloroethyl | Rh₂(R-TCPTAD)₄ | 11:1 | 93 | 83 |

Organophotocatalytic and Anionic Rearrangement Strategies for Piperidinedione Synthesis

Recent advances in synthetic methodology have introduced powerful new strategies for constructing the piperidinedione core. Organophotocatalysis and anionic rearrangements represent cutting-edge approaches that offer mild reaction conditions and novel pathways to these valuable heterocyclic structures.

Organophotocatalysis, which uses visible light and an organic dye, has emerged as a green and sustainable method for chemical synthesis. One such strategy enables one-step access to substituted 2-piperidinones from simple starting materials like inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. This approach forges two C-N bonds and one C-C bond sequentially in a single step, providing streamlined access to the piperidinone core with diverse substitution patterns.

Anionic rearrangement strategies, particularly Anion Relay Chemistry (ARC), offer a modular and effective protocol for the diversity-oriented synthesis of complex piperidines. The Type II ARC tactic provides a convergent route to 2,4,6-trisubstituted piperidines, allowing for chemical and stereochemical diversification. This multi-component union protocol mimics nature's iterative biosynthesis and enables the construction of all possible stereoisomers of a given piperidine scaffold through a sequence involving intramolecular Sₙ2 cyclization and subsequent carbonyl reductions.

Elucidation of Reactivity and Mechanistic Pathways of Benzyl 2,4 Dioxopiperidine 1 Carboxylate

Investigation of Nucleophilic and Electrophilic Reactivity at the Dioxopiperidine Core

The chemical reactivity of the 2,4-dioxopiperidine core in Benzyl (B1604629) 2,4-dioxopiperidine-1-carboxylate is dictated by the presence of two carbonyl groups and adjacent methylene (B1212753) carbons. These features create distinct regions of high and low electron density, defining the molecule's electrophilic and nucleophilic centers.

Electrophilic Centers: The primary electrophilic sites are the carbonyl carbons at the C2 and C4 positions. The polarization of the carbon-oxygen double bond results in a partial positive charge on these carbons, making them susceptible to attack by nucleophiles. Resonance structures can be drawn to illustrate the positive character of these carbons digitellinc.com.

Nucleophilic Centers: The 2,4-dioxopiperidine core possesses several nucleophilic sites:

Carbon Nucleophiles (Enolates): The methylene protons at the C3 and C5 positions, being alpha to the carbonyl groups, are acidic. In the presence of a suitable base, these protons can be abstracted to form a nucleophilic enolate ion. The negative charge of the enolate is delocalized between the alpha-carbon and the oxygen atom, with resonance placing the charge on the more electronegative oxygen, which enhances stability libretexts.orgmasterorganicchemistry.com. These enolates are versatile nucleophiles capable of reacting with a range of electrophiles, such as alkyl halides, in C-C bond-forming reactions libretexts.orgmasterorganicchemistry.com.

Oxygen Nucleophiles: The oxygen atoms of the two carbonyl groups possess lone pairs of electrons and can act as nucleophiles or Brønsted-Lowry bases, particularly by reacting with protons or other hard electrophiles acs.org.

The dual nucleophilic and electrophilic character of the dioxopiperidine core allows for a diverse range of chemical transformations, making it a valuable scaffold in synthesis sigmaaldrich.commasterorganicchemistry.com.

Reactivity Profiles of the Benzyl Carbamate (B1207046) Protecting Group

The benzyl carbamate, commonly known as the benzyloxycarbonyl (Cbz or Z) group, is a widely used protecting group for amines in organic synthesis organic-chemistry.org. Its popularity stems from its distinct reactivity profile, particularly its stability under a variety of reaction conditions and its susceptibility to removal under specific, mild protocols.

The Cbz group is generally stable and non-reactive towards many non-nucleophilic bases and acidic conditions, providing robust protection for the amine functionality during multi-step syntheses organic-chemistry.org. The nitrogen atom of the carbamate is significantly less nucleophilic than the parent amine due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons through resonance.

Decarboxylation and Deprotection Mechanisms

The hallmark of the Cbz protecting group is its clean removal via catalytic hydrogenolysis. This deprotection method is favored for its mild and neutral pH conditions organic-chemistry.org.

Mechanism of Hydrogenolytic Cleavage: The most common method for Cbz deprotection involves catalytic hydrogenation, typically using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst. The reaction proceeds via the following steps:

Benzylic C-O Bond Cleavage: The catalyst facilitates the cleavage of the relatively weak benzyl C-O bond.

Formation of Carbamic Acid: This cleavage results in the formation of toluene and an unstable carbamic acid intermediate.

Spontaneous Decarboxylation: Carbamic acids are inherently unstable and spontaneously decompose, releasing carbon dioxide (CO₂) and liberating the free amine.

This process is technically a decarboxylation, as a molecule of CO₂ is eliminated from the carbamic acid intermediate. Other reagents can also effect this transformation, such as transfer hydrogenation using ammonium formate with palladium organic-chemistry.org.

Alternative, harsher methods for Cbz cleavage exist, such as using strong acids like HBr in acetic acid, but these are less common due to their severity organic-chemistry.org. Nucleophilic reagents have also been developed for carbamate cleavage under specific conditions fiveable.me.

Role of the Benzyl Moiety in Facilitating Specific Transformations

The unique reactivity of the Cbz group is intrinsically linked to the chemical properties of the benzyl moiety. The position of the methylene group adjacent to the benzene ring (the benzylic position) is key to its utility.

The enhanced reactivity at the benzylic position is attributed to the relative weakness of the benzylic C-O bond and the ability of the adjacent aromatic ring to stabilize radical or ionic intermediates that may form during cleavage reactions. This stabilization lowers the activation energy for bond-breaking processes at this site.

Furthermore, the electronic properties of the benzyl group's aromatic ring can be modulated to fine-tune its reactivity. The introduction of electron-withdrawing or electron-donating substituents on the phenyl ring alters the lability of the protecting group. For instance, studies have shown that adding an electron-withdrawing group, such as a trifluoromethyl substituent, to the aromatic ring decreases the Cbz group's reactivity toward hydrogenolysis. This principle allows for the development of orthogonal deprotection strategies, where different benzyl-type protecting groups can be selectively removed in the presence of one another by carefully controlling the reaction conditions.

Reaction Kinetics and Thermodynamic Studies of Dioxopiperidine Transformations

The transformations of Benzyl 2,4-dioxopiperidine-1-carboxylate are governed by the principles of chemical kinetics and thermodynamics, which determine the rate and outcome of its reactions. When a reaction can yield more than one product, the distribution is often dictated by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product formed is the one that is generated the fastest, meaning it proceeds through the transition state with the lowest activation energy (ΔG‡). This is known as the "kinetic product."

An energy diagram can illustrate this concept, where the kinetic product has a lower activation barrier, while the thermodynamic product resides at a lower energy level.

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low | High |

| Reaction Time | Short | Long (to reach equilibrium) |

| Reversibility | Irreversible or pseudo-irreversible | Reversible |

| Major Product | Forms fastest (lowest activation energy) | Most stable (lowest Gibbs free energy) |

Mechanistic Studies of Regioselective Reactions, Including Counter-Ion Effects

Regioselectivity in reactions involving the 2,4-dioxopiperidine core is a critical aspect for its synthetic utility, particularly in reactions such as enolate alkylation. The presence of two carbonyl groups creates two potential sites for deprotonation and subsequent reaction (the C3 and C5 positions). Achieving selective reaction at one site over the other requires careful control of reaction conditions.

The mechanism of regioselective alkylation is heavily influenced by the choice of base, solvent, temperature, and, crucially, the nature of the counter-ion associated with the enolate.

Counter-Ion Effects: When a base like LDA (LiN(i-Pr)₂) or NaH is used to form the enolate, the resulting metal cation (Li⁺, Na⁺, etc.) becomes the counter-ion. This counter-ion does not simply exist as a spectator; it associates with the negatively charged enolate, typically coordinating with the oxygen atom libretexts.org. The size and Lewis acidity of this counter-ion can significantly impact the enolate's structure, aggregation state, and reactivity, thereby influencing the regiochemical outcome of the subsequent alkylation.

Lithium (Li⁺): Smaller and more Lewis acidic, lithium ions tend to form tight ion pairs and can coordinate strongly, potentially blocking one face or site of the enolate and directing the incoming electrophile nih.gov.

Potassium (K⁺): Larger and less coordinating, potassium ions lead to looser ion pairs, which can result in different reactivity and selectivity profiles compared to lithium enolates nih.gov.

Cesium (Cs⁺): Even larger cations like cesium can promote specific regioselectivity in alkylation reactions, sometimes favoring O-alkylation or leading to different C-alkylation products compared to smaller ions digitellinc.comnih.govacs.org.

Studies on the alkylation of related dicarbonyl compounds have demonstrated that changing the counter-ion can invert the regioselectivity of the reaction. This effect is attributed to the counter-ion's role in the transition state of the alkylation step, where it can influence both steric and electronic factors that determine the site of attack nih.govnih.gov.

Application of Mechanochemical Techniques to Enhance Reactivity

Mechanochemistry is an emerging branch of chemistry where mechanical force, rather than solvents or heat, is used to induce chemical transformations youtube.com. Techniques such as grinding, milling, and extrusion can enhance reactivity, often leading to shorter reaction times, higher yields, and reduced solvent waste, aligning with the principles of green chemistry nih.gov.

While specific studies on the mechanochemical treatment of this compound are not widely reported, the principles can be applied to its synthesis and transformations.

Potential Applications:

Synthesis of Heterocycles: Multicomponent reactions to form six-membered heterocyclic rings, including piperidine (B6355638) derivatives, have been successfully carried out under mechanochemical conditions, such as manual grinding or ball milling chinesechemsoc.org. This approach could potentially be adapted for the synthesis of the dioxopiperidine core itself, avoiding the need for bulk solvents.

Carbamate Reactions: Mechanochemistry has been shown to affect reactions involving carbamates. For instance, the release of molecules from carbamate linkers in polymer chains can be triggered by force-induced cyclization. This suggests that reactions involving the benzyl carbamate group, such as its formation or even cleavage under specific conditions, could be facilitated by mechanical force.

The primary advantage of mechanochemistry is its ability to promote reactions between solid-state reactants by increasing the surface area and bringing molecules into close contact, thereby overcoming activation barriers without thermal energy input nih.gov. This solvent-free approach offers a promising avenue for enhancing the reactivity and improving the environmental footprint of syntheses involving dioxopiperidine derivatives.

Structure Activity Relationship Sar and Structural Modification Studies of 2,4 Dioxopiperidine 1 Carboxylate Derivatives

Methodologies for Designing Comparative Studies of Benzyl (B1604629) 2,4-Dioxopiperidine-1-carboxylate Analogs

The design of comparative studies for Benzyl 2,4-dioxopiperidine-1-carboxylate analogs involves a systematic approach to modify the core structure and evaluate the resulting changes in biological activity. A common strategy is the systematic modification of the benzyl group, the piperidine (B6355638) ring, and the carboxylate linker.

Key Methodological Approaches:

Substituent Modification: Introduction of a variety of substituents on the aromatic ring of the benzyl group to probe electronic and steric effects.

Isosteric Replacement: Replacing key functional groups with others that have similar steric and electronic properties to understand the importance of those groups for activity.

Scaffold Hopping: Replacing the 2,4-dioxopiperidine core with other heterocyclic systems to explore new chemical space and potentially improve properties like potency and selectivity.

Conformational Constraint: Introducing rigid elements into the structure to lock it into a specific conformation, which can help to identify the bioactive conformation.

A typical comparative study would involve the synthesis of a library of analogs followed by in vitro biological evaluation. The data from these studies are then used to build SAR models that guide the design of the next generation of compounds.

Influence of Substituent Position and Electronic Properties on Proposed Biological Interactions

The position and electronic nature of substituents on the benzyl ring of this compound analogs can significantly influence their biological activity. These modifications can affect the molecule's ability to bind to its target, as well as its pharmacokinetic properties.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups can enhance interactions with electron-rich pockets in a biological target.

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3) or amino (-NH2) can increase the electron density of the aromatic ring, potentially favoring interactions with electron-deficient sites.

Positional Isomerism:

The position of the substituent on the benzyl ring (ortho, meta, or para) is also critical. The optimal position depends on the specific topology of the binding site. For instance, a substituent at the para position might interact with a hydrophobic pocket that is not accessible to a substituent at the ortho position.

The following table illustrates the hypothetical effect of different substituents on the benzyl ring on the inhibitory activity (IC50) against a target enzyme.

| Compound ID | Substituent (R) | Position | IC50 (nM) |

| 1 | -H | - | 500 |

| 2 | -Cl | para | 250 |

| 3 | -OCH3 | para | 400 |

| 4 | -NO2 | meta | 150 |

| 5 | -CH3 | ortho | 600 |

Note: The data in this table is illustrative and intended to represent potential trends in SAR based on substituent effects.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for 2,4-Dioxopiperidine-1-carboxylate Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 2,4-dioxopiperidine-1-carboxylate systems, various QSAR approaches can be employed.

Common QSAR Methodologies:

2D-QSAR: This approach uses 2D descriptors such as molecular weight, logP, and topological indices to build a linear model of activity.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information to create more sophisticated models that can provide insights into the steric and electrostatic requirements for binding. dntb.gov.ua

A typical QSAR study involves the following steps:

Data Set Selection: A series of analogs with a wide range of biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each analog.

Model Building: Statistical methods such as multiple linear regression or partial least squares are used to build the QSAR model. mdpi.com

Model Validation: The predictive power of the model is assessed using techniques like cross-validation and external test sets. nih.gov

Role of Steric and Conformation Factors in Modulating Activity Profiles

The three-dimensional shape of a molecule, including its steric bulk and conformational flexibility, plays a crucial role in its biological activity. For this compound derivatives, these factors can significantly impact their ability to fit into a binding site and adopt the correct orientation for optimal interaction.

Steric Hindrance:

The introduction of bulky substituents can either enhance or diminish activity. A bulky group might provide additional beneficial interactions with the target, or it could cause steric clashes that prevent proper binding. The effect of steric bulk is highly dependent on the specific topology of the binding site.

Conformational Flexibility:

The 2,4-dioxopiperidine ring and the benzyl carboxylate group have a degree of conformational freedom. The molecule may need to adopt a specific low-energy conformation to bind effectively to its target. Understanding the preferred conformations of active analogs can guide the design of more rigid, pre-organized ligands that require a smaller entropic penalty upon binding.

The following table shows hypothetical activity data for analogs with varying steric bulk at the para position of the benzyl ring.

| Compound ID | Substituent (R) | van der Waals Volume (ų) | IC50 (nM) |

| 1 | -H | 11.9 | 500 |

| 2 | -F | 13.9 | 450 |

| 3 | -Cl | 23.9 | 250 |

| 4 | -Br | 28.3 | 300 |

| 5 | -I | 36.8 | 700 |

Note: The data in this table is illustrative and intended to represent potential trends in SAR based on steric factors.

Rational Design of Analogs for Modulating Enzyme or Receptor Interactions

The rational design of this compound analogs for specific enzyme or receptor targets relies on a deep understanding of the SAR and the three-dimensional structure of the target. nih.gov

Key Principles of Rational Design:

Structure-Based Drug Design (SBDD): If the 3D structure of the target is known, computational tools like molecular docking can be used to predict how different analogs will bind. nih.govnih.gov This allows for the design of compounds with improved complementarity to the binding site.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, a pharmacophore model can be developed based on the structures of known active compounds. This model defines the essential features required for activity and can be used to design new analogs that fit the pharmacophore.

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads.

The goal of rational design is to optimize the interactions of the analog with the target, leading to improved potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. rug.nl

Spectroscopic and Computational Characterization in Research on Benzyl 2,4 Dioxopiperidine 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Benzyl (B1604629) 2,4-dioxopiperidine-1-carboxylate, providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Benzyl 2,4-dioxopiperidine-1-carboxylate, the aromatic protons of the benzyl group are expected to appear as a multiplet in the range of δ 7.3–7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the carboxylate oxygen typically resonate as a singlet or a set of doublets. Protons on the piperidine (B6355638) ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. researchgate.net The methylene protons adjacent to the nitrogen and those between the two carbonyl groups will have distinct chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by identifying the chemical environment of each carbon atom. The carbonyl carbons of the dioxopiperidine ring are expected at the lower field end of the spectrum. organicchemistrydata.org The carbonyl carbon of the benzyl carboxylate group will also have a characteristic resonance around 155 ppm. Carbons of the aromatic ring and the benzylic methylene carbon show signals in their respective typical regions. chemicalbook.comchemicalbook.com

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Aromatic Protons (5H) | ~7.3-7.4 | Multiplet corresponding to the phenyl ring of the benzyl group. |

| Benzylic CH₂ (2H) | ~5.2 | Singlet or AB quartet, adjacent to the carboxylate oxygen. |

| Piperidine Ring Protons (6H) | ~2.5-4.5 | Complex multiplets due to diastereotopic environments and spin-spin coupling. |

| Carboxylate Carbonyl (C=O) | ~155 | Carbon of the N-COO-benzyl group. |

| Diketone Carbonyls (C=O) | >165 | Two distinct signals for the C2 and C4 carbonyls in the piperidine ring. |

| Aromatic Carbons | ~127-136 | Signals for the carbons of the phenyl ring. |

| Benzylic Carbon (CH₂) | ~68 | Carbon of the O-CH₂-Ph group. |

| Piperidine Ring Carbons | ~30-55 | Signals for the aliphatic carbons within the piperidine ring. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₃H₁₃NO₄). The predicted monoisotopic mass for this compound is 247.08446 Da. uni.lu

Beyond molecular weight, mass spectrometry reveals structural information through analysis of fragmentation patterns. libretexts.org Common fragmentation pathways for this molecule under techniques like electron impact (EI) or electrospray ionization (ESI) would include:

Benzylic Cleavage: Loss of the benzyl group to form a stable tropylium (B1234903) ion (m/z 91) is a very common fragmentation pattern for benzyl-containing compounds. thieme-connect.de

Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylate group.

Ring Cleavage: Fragmentation of the piperidine-2,4-dione ring, often initiated by α-cleavage adjacent to the carbonyl groups or the ring nitrogen. miamioh.edu

| Species | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 248.09174 | Protonated molecule, commonly observed in ESI-MS. uni.lu |

| [M+Na]⁺ | 270.07368 | Sodium adduct of the molecule. uni.lu |

| [M-H]⁻ | 246.07718 | Deprotonated molecule. uni.lu |

| C₇H₇⁺ | 91.05478 | Tropylium ion, resulting from cleavage of the benzyl group. thieme-connect.de |

| [M-C₇H₇]⁺ | 156.03933 | Fragment corresponding to the loss of the benzyl radical. |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide precise data on bond lengths, bond angles, and the absolute configuration of chiral centers. For a molecule like this compound, a crystal structure would confirm the planarity of the dione (B5365651) system and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). It would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. nih.gov

While specific crystallographic data for this compound is not widely published, the methodology applied to similar heterocyclic compounds involves resolving the crystal structure using programs like SHELXL and visualizing the result with software such as Mercury CSD.

| Parameter | Significance |

|---|---|

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry elements of the crystal. |

| Atomic Coordinates | Provides the precise 3D position of every atom in the molecule. |

| Bond Lengths & Angles | Confirms connectivity and reveals geometric strain or unusual bonding. nih.gov |

| Torsional Angles | Defines the conformation of the piperidine ring and substituent groups. |

| Intermolecular Interactions | Identifies forces like hydrogen bonds and C-H···π interactions that stabilize the crystal structure. nih.gov |

Application of Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis) for Electronic Structure Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to model the electronic structure and properties of molecules. nih.gov These calculations can predict geometries, vibrational frequencies, and electronic properties that are often in good agreement with experimental data. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. researchgate.net

HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.

LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity and polarizability. nih.govnih.gov For this compound, the HOMO is likely localized on the electron-rich regions, such as the phenyl ring and the lone pairs of the oxygen and nitrogen atoms, while the LUMO is likely centered on the electron-deficient dicarbonyl system.

| Parameter | Information Provided |

|---|---|

| Optimized Geometry | Predicts the lowest energy conformation, including bond lengths and angles. nih.gov |

| E(HOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. nih.govresearchgate.net |

| E(LUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and electronic transitions. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites for electrophilic and nucleophilic attack. nih.gov |

Utilization of Predictive Computational Descriptors (e.g., TPSA, LogP) in Compound Design and Property Prediction

In the context of medicinal chemistry and drug design, computational descriptors are used to predict the pharmacokinetic properties of a molecule.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity or hydrophobicity. It influences how a compound is absorbed, distributed, metabolized, and excreted (ADME). nih.gov A predicted XlogP value for an isomer, benzyl 3,4-dioxopiperidine-1-carboxylate, is 0.7, suggesting a relatively balanced hydrophilic-lipophilic character. uni.lu

These predictive models are crucial in the early stages of research for prioritizing compounds with desirable drug-like properties. nih.gov

| Descriptor | Definition | Relevance in Research |

|---|---|---|

| LogP | Measure of lipophilicity. | Predicts membrane permeability and solubility. nih.gov |

| TPSA | Sum of polar atom surface areas. | Predicts intestinal absorption and brain penetration. |

| Molecular Weight | The mass of one mole of the substance. | Often correlated with bioavailability (e.g., Lipinski's Rule of Five). |

| Hydrogen Bond Donors/Acceptors | Count of atoms that can donate/accept hydrogen bonds. | Influences solubility and binding to biological targets. |

Q & A

Q. What approaches mitigate challenges in isolating this compound from multi-component reaction mixtures?

- Methodological Answer :

- Chromatography : Optimize gradient elution (e.g., 5–50% ethyl acetate in hexane) to separate polar byproducts .

- Crystallization : Use solvent pairs (e.g., dichloromethane/hexane) to selectively crystallize the target compound .

- LC-MS Tracking : Identify byproducts via high-resolution mass spectrometry for targeted removal strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.